Fosthiazate

Description

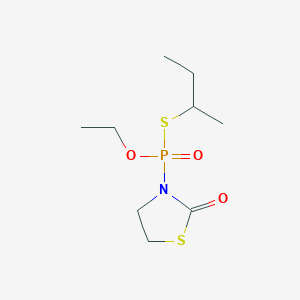

Structure

3D Structure

Properties

IUPAC Name |

3-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO3PS2/c1-4-8(3)16-14(12,13-5-2)10-6-7-15-9(10)11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFVKSUJRWYZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SP(=O)(N1CCSC1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034930 | |

| Record name | Fosthiazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In n-hexane 15.14 g/L at 20 °C; miscible with xylene, N-methylpyrrolidone and isopropyl alcohol, In water, 9.85X10+3 mg/L at 20 °C | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.234 at 20 °C | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.20X10-6 mm Hg at 25 °C | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil, Clear, colorless liquid | |

CAS No. |

98886-44-3 | |

| Record name | Fosthiazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98886-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosthiazate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098886443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosthiazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonothioic acid, P-(2-oxo-3-thiazolidinyl)-, O-ethyl S-(1-methylpropyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSTHIAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96QJ4O095U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fosthiazate: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosthiazate is a significant organophosphate nematicide, crucial in the management of plant-parasitic nematodes across a variety of agricultural crops. This technical guide provides an in-depth exploration of the chemical architecture of this compound, including its stereochemical properties, and a detailed elucidation of its synthetic pathway. Quantitative physicochemical data are systematically presented, and detailed experimental protocols for its synthesis are provided. Furthermore, a visual representation of the synthesis pathway is offered to facilitate a comprehensive understanding of the manufacturing process.

Chemical Structure of this compound

This compound, chemically known as (RS)-S-sec-butyl-O-ethyl-2-oxo-1,3-thiazolidin-3-ylphosphonothioate, is an organophosphate compound with the molecular formula C₉H₁₈NO₃PS₂[1][2]. Its structure is characterized by a central phosphorus atom bonded to an ethoxy group, a sec-butylthio group, and a nitrogen atom of a 2-oxo-1,3-thiazolidinone ring.

The molecule possesses two chiral centers: one at the phosphorus atom and the other at the sec-butyl group's secondary carbon atom. This results in the existence of four possible stereoisomers[3]. Commercially, this compound is typically used as a racemic mixture of these isomers.

Key Structural Features:

-

Organophosphate Core: The pentavalent phosphorus atom is central to its biological activity as an acetylcholinesterase inhibitor.

-

Thiazolidinone Ring: This heterocyclic moiety is a key component of the molecule.

-

Chirality: The presence of two stereocenters leads to diastereomers and enantiomers, which may exhibit different biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, environmental fate assessment, and toxicological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈NO₃PS₂ | [1][2] |

| Molecular Weight | 283.35 g/mol | [1] |

| Appearance | Pale yellow oil/liquid | [1][4] |

| Boiling Point | 198 °C at 0.5 mmHg | [1][4] |

| Density | 1.234 - 1.26 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 4.20 x 10⁻⁶ mmHg at 25 °C | [4] |

| Water Solubility | 9.85 g/L at 20 °C | [1][4] |

| Solubility in Organic Solvents | Miscible with xylene, N-methylpyrrolidone, and isopropyl alcohol. Soluble in n-hexane (15.14 g/L at 20 °C). | |

| LogP (Kow) | 1.68 | |

| Refractive Index | 1.5334 at 19.6 °C | [1] |

Synthesis Pathway of this compound

The commercial synthesis of this compound is a multi-step process that typically begins with the formation of a key intermediate, O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate, followed by a subsequent reaction to introduce the sec-butylthio group.

The overall synthesis can be visualized as follows:

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are derived from patented synthesis methods.

Synthesis of O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate (Intermediate)

Materials:

-

2-Thiazolidinone

-

O,O'-Diethyl thiophosphoryl chloride

-

Organic base (e.g., triethylamine, pyridine, or 4-dimethylaminopyridine)

-

Aromatic solvent (e.g., toluene or xylene)

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel equipped with a stirrer and reflux condenser, add 2-thiazolidinone, the organic base, and the aromatic solvent.

-

Heat the mixture to a temperature between 80 °C and 110 °C with stirring.

-

Slowly add O,O'-diethyl thiophosphoryl chloride to the reaction mixture.

-

Maintain the reaction at the specified temperature for several hours until completion, monitored by a suitable analytical technique (e.g., TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with water to remove the salt of the organic base.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate.

Synthesis of this compound

Materials:

-

O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate

-

Aqueous dimethylamine solution (e.g., 33%)

-

sec-Bromobutane

-

Arylhydrocarbon (e.g., xylene or toluene)

-

Water

Procedure:

-

In a reaction flask, combine the crude O,O'-diethyl-2-oxo-1,3-thiazolidin-3-yl phosphorothioate with an excess of aqueous dimethylamine solution.

-

Heat the mixture to reflux and maintain for an extended period (e.g., 15-30 hours) to effect demethylation.

-

After the reaction is complete, concentrate the mixture to obtain the ammonium phosphorothioate salt as a viscous liquid.

-

To a new reaction vessel, add the ammonium phosphorothioate salt, water, and an arylhydrocarbon solvent.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add sec-bromobutane to the refluxing mixture.

-

Continue the reflux for several hours (e.g., 10-15 hours) until the reaction is complete.

-

Cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water and then concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by distillation or chromatography.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The presented data and protocols offer valuable information for researchers and professionals involved in the development, manufacturing, and analysis of this important nematicide. A thorough understanding of its chemical properties and synthesis is fundamental for optimizing its efficacy, ensuring its quality, and assessing its environmental impact.

References

Fosthiazate's Mechanism of Action on Acetylcholinesterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosthiazate, an organophosphate nematicide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of target organisms. This technical guide delineates the molecular mechanism of this inhibition, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The document details the irreversible phosphorylation of the serine hydrolase active site, the resulting disruption of cholinergic signaling, and the physiological consequences. Furthermore, this guide presents quantitative data on this compound's inhibitory activity, outlines detailed experimental protocols for its assessment, and provides visual representations of the key pathways and workflows.

Introduction

This compound is a broad-spectrum nematicide and insecticide used to control a variety of soil-borne pests.[1] As an organophosphate, its mode of action is the disruption of the nervous system by targeting acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the organism.[2] Understanding the specifics of this mechanism is crucial for the development of more selective and effective pesticides, as well as for assessing potential off-target effects.

The Molecular Mechanism of this compound on Acetylcholinesterase

The interaction between this compound and acetylcholinesterase is a classic example of organophosphate inhibition, leading to an irreversible inactivation of the enzyme.

Phosphorylation of the Active Site

The catalytic site of AChE contains a key serine residue. This compound, like other organophosphates, acts as a "suicide" substrate. The phosphorus atom of this compound is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue in the AChE active site. This results in the formation of a stable, covalent phosphate-ester bond between this compound and the enzyme. This process, known as phosphorylation, effectively blocks the active site and prevents the binding and hydrolysis of acetylcholine.

Irreversible Inhibition

The phosphorylated AChE is extremely stable and the rate of spontaneous hydrolysis to regenerate the active enzyme is negligible. This classifies this compound as an irreversible inhibitor of acetylcholinesterase. The "aging" of the phosphorylated enzyme, a process involving the dealkylation of the phosphate group, can further strengthen the bond and make reactivation by nucleophilic agents even more difficult.

Disruption of Cholinergic Signaling

The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane, leading to a state of cholinergic crisis. The physiological manifestations of this include uncontrolled nerve firing, muscle tremors, convulsions, paralysis, and ultimately, respiratory failure.

Quantitative Analysis of this compound Inhibition

While this compound is known to inhibit acetylcholinesterase, in vitro studies have suggested it may be a comparatively weak inhibitor in its parent form.[3] However, its efficacy in vivo is well-established. Quantitative data from a study on the root-knot nematode Meloidogyne incognita provides insight into its inhibitory potential.

Table 1: Inhibition of Acetylcholinesterase from Meloidogyne incognita by this compound [3]

| This compound Concentration (M) | Inhibition Rate in Susceptible Population (SP) | Inhibition Rate in Resistant Population (RP) |

| 1.00E-07 | Lower | Significantly Lower |

| 1.00E-06 | Moderate | Lower |

| 1.00E-05 | Higher | Moderate |

| 1.00E-04 | High | Higher |

| 1.00E-03 | Very High | High |

| 1.00E-02 | Near Complete | Very High |

Note: The table is a qualitative representation based on the graphical data presented in the source, which shows a dose-dependent inhibition of AChE activity. The study highlights a significantly lower inhibition rate in the resistant population, suggesting a target-site modification as a resistance mechanism.[3]

Experimental Protocols

The following section details a standard protocol for determining the in vitro inhibition of acetylcholinesterase by this compound, based on the widely used Ellman's method.

Principle of the Assay

The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in its presence.

Materials and Reagents

-

Acetylcholinesterase (e.g., from electric eel or recombinant human)

-

This compound (analytical grade)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for this compound (e.g., DMSO or ethanol)

-

96-well microplate

-

Microplate reader

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare working solutions of this compound by serial dilution in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add:

-

Phosphate buffer

-

AChE solution

-

This compound solution (or solvent for control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period to allow the inhibitor to interact with the enzyme.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding ATCI solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals for a specific duration (e.g., every minute for 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound and the control.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Further kinetic analysis, such as determining the inhibition constant (Ki), can be performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk or Dixon plots.

-

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action of this compound and the experimental workflow for its analysis.

References

Fosthiazate nematicidal spectrum against plant-parasitic nematodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate, an organophosphate compound, is a widely utilized nematicide effective against a broad spectrum of plant-parasitic nematodes. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nematode nervous system. This disruption of cholinergic signaling leads to paralysis and subsequent death of the nematode. This technical guide provides a comprehensive overview of the nematicidal spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Nematicidal Spectrum and Efficacy

This compound has demonstrated significant efficacy against numerous economically important plant-parasitic nematode genera. The following tables summarize the quantitative data on its effectiveness against key nematode species.

Table 1: Efficacy of this compound against Meloidogyne spp. (Root-Knot Nematodes)

| Species | Metric | Value | Exposure Time | Reference |

| Meloidogyne incognita | LC50 | 5.4 mg L⁻¹ | 24 hours | [1] |

| Meloidogyne incognita | Population Reduction | 91.2% (on tomato) | Field conditions | [2] |

| Meloidogyne incognita | Population Reduction | 94.6% (on pepper) | Field conditions | [2] |

| Meloidogyne javanica | Galling Reduction | Significant reduction | Field conditions | [3] |

| Meloidogyne arenaria | Galling Reduction | Significant reduction | Field conditions |

Table 2: Efficacy of this compound against Heterodera and Globodera spp. (Cyst Nematodes)

| Species | Metric | Value | Exposure Time | Reference |

| Heterodera glycines | J2 Mortality | 86.35% at 13.62 mg/l | 12 hours | [4] |

| Heterodera glycines | Cyst Number Reduction | 43.64–97.94% (at 5.45-85.10 mg/l) | 31 days | [4] |

| Globodera pallida | Population Reduction | Significant reduction | Field conditions | [5][6] |

| Globodera rostochiensis | Population Reduction | Significant reduction | Field conditions |

Table 3: Efficacy of this compound against Pratylenchus spp. (Lesion Nematodes)

| Species | Metric | Value | Exposure Time | Reference |

| Pratylenchus penetrans | Population Reduction in Roots | Significant reduction | Field conditions | [1] |

| Pratylenchus penetrans | Population Reduction in Soil | Suppression observed | Field conditions | [1] |

Mode of Action: Inhibition of Acetylcholinesterase

This compound exerts its nematicidal activity by targeting the cholinergic nervous system of nematodes.[7][8][9][10][11] It acts as a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[9][10][11]

The inhibition of AChE leads to an accumulation of ACh in the synapse, resulting in the continuous stimulation of acetylcholine receptors (AChRs) on the postsynaptic membrane. This hyperexcitation of the neuromuscular junction causes spastic paralysis and ultimately, the death of the nematode.[7][8]

Experimental Protocols

The evaluation of this compound's nematicidal efficacy can be conducted through various in vitro and in planta assays. The following protocols provide a general framework for these experiments.

In Vitro Mortality Assay

This assay determines the direct toxicity of this compound to nematodes.

Objective: To determine the lethal concentration (LC50) of this compound against a target nematode species.

Materials:

-

This compound technical grade or formulated product

-

Sterile distilled water

-

Solvent (e.g., acetone, if necessary)

-

Multi-well plates (e.g., 24-well or 96-well)

-

Synchronized population of the target nematode (e.g., second-stage juveniles, J2s)

-

Microscope

-

Pipettes

Procedure:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile distilled water. If this compound is not readily soluble in water, a small amount of a suitable solvent may be used, with a solvent-only control included in the experiment. Prepare a series of dilutions from the stock solution to create a range of concentrations to be tested.

-

Nematode Suspension: Prepare a suspension of the target nematodes in sterile distilled water at a known density (e.g., 100 J2s per 100 µL).

-

Assay Setup: To each well of a multi-well plate, add a specific volume of a this compound dilution. Add an equal volume of the nematode suspension to each well. Include a control group with only sterile distilled water (and solvent if used).

-

Incubation: Incubate the plates at a constant temperature suitable for the nematode species (e.g., 25°C) for a defined period (e.g., 24, 48, or 72 hours).

-

Mortality Assessment: After the incubation period, observe the nematodes under a microscope. Nematodes are typically considered dead if they are immobile and do not respond to physical stimuli (e.g., gentle prodding with a fine needle).

-

Data Analysis: Calculate the percentage of mortality for each this compound concentration. Use probit analysis or other suitable statistical methods to determine the LC50 value.

In Planta Efficacy Assay (Pot Study)

This assay evaluates the ability of this compound to protect plants from nematode infection in a controlled environment.

Objective: To assess the efficacy of this compound in reducing nematode reproduction and plant damage.

Materials:

-

This compound formulation (e.g., granular or emulsifiable concentrate)

-

Pots filled with sterilized soil or sand mix

-

Susceptible host plant seedlings

-

Inoculum of the target nematode (e.g., eggs or J2s)

-

Greenhouse or growth chamber facilities

Procedure:

-

Treatment Application: Apply the this compound formulation to the soil in the pots according to the desired application rate and method (e.g., incorporation into the soil, drench). Include an untreated control group.

-

Transplanting: Transplant healthy, uniform seedlings of the susceptible host plant into the treated and untreated pots.

-

Nematode Inoculation: After a specified period for plant establishment, inoculate each pot with a known number of nematode eggs or J2s.

-

Growth Period: Maintain the pots in a greenhouse or growth chamber under optimal conditions for plant growth for a period sufficient for the nematode to complete its life cycle (e.g., 4-8 weeks).

-

Data Collection: At the end of the growth period, carefully uproot the plants and assess the following parameters:

-

Root Galling Index: For root-knot nematodes, score the severity of root galling on a scale (e.g., 0-10).

-

Nematode Population Density: Extract and count the number of eggs, juveniles, and/or cysts from the roots and soil of each pot.

-

Plant Growth Parameters: Measure plant height, shoot weight, and root weight.

-

-

Data Analysis: Statistically compare the data from the this compound-treated groups with the untreated control to determine the percentage reduction in nematode reproduction and the effect on plant growth.

Conclusion

This compound is a highly effective nematicide with a broad spectrum of activity against key plant-parasitic nematodes. Its mode of action, through the irreversible inhibition of acetylcholinesterase, provides a robust mechanism for nematode control. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers and professionals in the field of nematology and crop protection for further investigation and application of this important compound.

References

- 1. This compound for Suppression of Pratylenchus penetrans in Potato on Prince Edward Island - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Ref: IKI 1145) [sitem.herts.ac.uk]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. KEGG PATHWAY: map04725 [genome.jp]

- 7. Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides - Canada.ca [canada.ca]

- 8. journals.flvc.org [journals.flvc.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. A cellular and regulatory map of the cholinergic nervous system of C. elegans | eLife [elifesciences.org]

- 11. brill.com [brill.com]

Stereoisomers of Fosthiazate: A Technical Guide to Their Biological Activity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate, an organophosphorus nematicide and insecticide, plays a crucial role in agriculture by controlling a wide range of soil-dwelling pests.[1][2][3] Due to the presence of two chiral centers, one at the phosphorus atom and another at the carbon atom in the sec-butyl group, this compound exists as a mixture of four distinct stereoisomers.[4] It is increasingly recognized that the biological and toxicological properties of chiral pesticides can vary significantly between their different stereoisomers.[5] This technical guide provides an in-depth analysis of the stereoisomers of this compound, their differential biological activities, and the experimental methodologies used for their separation and evaluation.

This compound is commercially available as a racemic mixture, containing equal proportions of its four stereoisomers. The absolute configurations of these stereoisomers have been identified as (1S,3R)-(-)-fosthiazate, (1S,3S)-(-)-fosthiazate, (1R,3S)-(+)-fosthiazate, and (1R,3R)-(+)-fosthiazate. Research has demonstrated significant stereoselectivity in the nematicidal and insecticidal activity of these isomers, with the (1S,3R) and (1S,3S) configurations exhibiting substantially higher efficacy. This guide will delve into the quantitative differences in their biological effects and the underlying mechanisms.

Data Presentation: Biological Activity of this compound Stereoisomers

The biological activity of this compound stereoisomers exhibits significant variation. The (1S,3R) and (1S,3S) isomers have been shown to be the most potent in terms of nematicidal and insecticidal effects, as well as toxicity to non-target organisms. The primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and nematodes.[3][6]

Nematicidal and Insecticidal Activity

Quantitative data reveals a stark difference in the efficacy of the stereoisomers against target pests. The (1S,3R) and (1S,3S) isomers are significantly more active than their (1R,3S) and (1R,3R) counterparts.

| Stereoisomer Configuration | Target Organism | Bioassay Endpoint | Value (unit) | Reference |

| Racemic Mixture | Meloidogyne incognita | LC50 (24h) | 0.024 mg/L | [7] |

| Racemic Mixture | Heterodera glycines | LC50 (12h) | ~5 mg/L | [2] |

| (1S,3R) & (1S,3S) vs. (1R,3S) & (1R,3R) | Nematodes & Aphids | Relative Bioactivity | >100-fold higher |

Acetylcholinesterase (AChE) Inhibition

The differential activity of the stereoisomers is linked to their ability to inhibit acetylcholinesterase. Molecular docking studies have suggested that the more active isomers have a stronger binding affinity to the active site of the AChE enzyme.

| Stereoisomer Configuration | Enzyme Source | Bioassay Endpoint | Value (unit) | Reference |

| pk1, pk2, pk3, pk4 | Electrophorus electricus | Relative Inhibition Potency | pk2 > pk1 ≈ pk3 > pk4 (1.4-fold max difference) | [5] |

Ecotoxicity

The stereoselectivity of this compound also extends to its toxicity towards non-target organisms, which is a critical consideration for environmental risk assessment.

| Stereoisomer Configuration | Non-Target Organism | Bioassay Endpoint | Value (unit) | Reference |

| Racemic Mixture | Daphnia magna | LC50 (48h) | 0.66 mg/L | [8] |

| pk1 vs pk3 | Daphnia magna | Relative Acute Toxicity (48h) | pk1 > pk2 > pk4 > racemate ≈ pk3 (3.1-fold max difference) | [5][8] |

| (1S,3R) & (1S,3S) vs. (1R,3S) & (1R,3R) | Honeybee (Apis mellifera) | Relative Toxicity | ~10-fold higher |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the stereoselective bioactivity of this compound. The following sections outline the key experimental protocols.

Stereoisomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and isolate the four stereoisomers of this compound from a racemic mixture for subsequent bioassays.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral stationary phase column: Chiralpak® AD [amylose tris(3,5-dimethylphenylcarbamate)] is commonly used for the separation of this compound stereoisomers.[5]

Mobile Phase and Conditions:

-

A typical mobile phase consists of a mixture of n-hexane and isopropanol. The exact ratio is optimized to achieve baseline separation of the four stereoisomers.

-

Flow rate: Adjusted to ensure optimal resolution and peak shape.

-

Detection: UV detection at a wavelength of 220 nm.

Procedure:

-

Prepare a standard solution of racemic this compound in the mobile phase.

-

Equilibrate the Chiralpak® AD column with the mobile phase until a stable baseline is achieved.

-

Inject the this compound standard solution onto the column.

-

Elute the stereoisomers isocratically with the optimized mobile phase.

-

Monitor the elution profile using the UV detector. The four stereoisomers will elute as distinct peaks.

-

Collect the fractions corresponding to each peak for subsequent bioassays and confirmation of purity.

-

A circular dichroism (CD) detector can be coupled with the HPLC system to aid in the identification of enantiomeric pairs.[5]

Nematicidal Bioassay against Root-Knot Nematodes (Meloidogyne incognita)

Objective: To determine the median lethal concentration (LC50) of each this compound stereoisomer against the second-stage juveniles (J2) of Meloidogyne incognita.

Materials:

-

Second-stage juveniles (J2) of M. incognita.

-

Individual this compound stereoisomers.

-

Sterile distilled water.

-

24-well microplates.

-

Inverted microscope.

Procedure:

-

Prepare stock solutions of each this compound stereoisomer in a suitable solvent (e.g., acetone) and then prepare a series of dilutions in sterile distilled water. A solvent control should also be prepared.

-

Harvest freshly hatched J2s of M. incognita and adjust their concentration to approximately 100 J2s per 100 µL of sterile distilled water.

-

In each well of a 24-well microplate, add 900 µL of the this compound dilution (or control) and 100 µL of the J2 suspension.

-

Incubate the microplates at a constant temperature (e.g., 25°C) in the dark.

-

After 24, 48, and 72 hours, observe the J2s under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.

-

Count the number of dead and live J2s in each well.

-

Calculate the mortality percentage for each concentration and control.

-

Determine the LC50 values and their 95% confidence intervals using probit analysis.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of each this compound stereoisomer on acetylcholinesterase activity.

Materials:

-

Purified acetylcholinesterase (e.g., from Electrophorus electricus).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Tris-HCl buffer (pH 8.0).

-

Individual this compound stereoisomers.

-

96-well microplate reader.

Procedure:

-

Prepare a series of dilutions of each this compound stereoisomer in Tris-HCl buffer.

-

In a 96-well microplate, add the buffer, DTNB solution, and the this compound stereoisomer dilution (or control).

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate (ATCI) to each well.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of AChE inhibition for each concentration of the stereoisomer.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each stereoisomer by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Acute Immobilization Test with Daphnia magna

Objective: To determine the acute toxicity (EC50) of each this compound stereoisomer to the freshwater crustacean Daphnia magna, following OECD Guideline 202.

Materials:

-

Daphnia magna neonates (<24 hours old).

-

Reconstituted freshwater (as per OECD guidelines).

-

Individual this compound stereoisomers.

-

Glass test vessels.

Procedure:

-

Prepare a range of at least five concentrations of each this compound stereoisomer in the reconstituted freshwater. A control group with only reconstituted water is also required.

-

Place at least 20 daphnids, divided into four replicates of five, into test vessels for each concentration and the control.

-

Maintain the test vessels at a constant temperature (20 ± 1°C) with a 16-hour light/8-hour dark photoperiod for 48 hours. The daphnids are not fed during the test.

-

After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Calculate the percentage of immobilization for each concentration at each time point.

-

Determine the EC50 (median effective concentration) for immobilization at 48 hours and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound stereoisomers.

Caption: Experimental workflow for stereoselective bioactivity assessment.

Caption: Structure-activity relationship of this compound stereoisomers.

Conclusion

The stereoisomers of this compound exhibit pronounced differences in their biological activity, with the (1S,3R) and (1S,3S) isomers demonstrating significantly higher nematicidal and insecticidal efficacy, as well as greater toxicity to non-target organisms. This stereoselectivity is primarily attributed to their differential inhibition of acetylcholinesterase. The data and protocols presented in this guide underscore the importance of evaluating chiral pesticides at the isomer level. The development and use of enantiomerically enriched formulations of this compound, specifically those containing the more active (1S,3R) and (1S,3S) isomers, could lead to more effective and environmentally sustainable pest management strategies by reducing the required application rates and minimizing the environmental load of less active or inactive isomers. Further research into the stereoselective environmental fate and metabolism of this compound isomers will continue to enhance our understanding and inform regulatory decisions.

References

- 1. Frontiers | this compound inhibits root-knot disease and alters rhizosphere microbiome of Cucumis melo var. saccharinus [frontiersin.org]

- 2. Nematicidal Activity of this compound Against Soybean Cyst Nematode Heterodera glycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pomais.com [pomais.com]

- 7. Occurrence of a population of the root-knot nematode, Meloidogyne incognita, with low sensitivity to two major nematicides, this compound and fluopyram, in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C9H18NO3PS2 | CID 91758 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fosthiazate's Neurotoxic Siege: An In-Depth Technical Guide to its Mode of Action on the Nematode Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate, an organophosphate nematicide, serves as a potent weapon in the management of a wide array of plant-parasitic nematodes, including destructive species such as Meloidogyne spp. (root-knot nematodes), Heterodera spp. (cyst nematodes), and Pratylenchus spp. (lesion nematodes).[1][2] Its efficacy stems from a targeted assault on the nematode nervous system, leading to paralysis and eventual death. This technical guide delves into the core mechanisms of this compound's mode of action, presenting quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nematode's cholinergic nervous system.[1][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By breaking down ACh, AChE terminates the nerve impulse, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next signal.

This compound, as an organophosphate, irreversibly binds to the serine hydroxyl group in the active site of AChE. This covalent modification inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to a state of continuous stimulation of cholinergic receptors on the postsynaptic membrane. This hyperexcitation of the neuromuscular junction disrupts normal nerve impulse conduction, causing spastic paralysis and ultimately, the death of the nematode.[1][4]

Quantitative Data on this compound's Effects

The nematicidal activity of this compound has been quantified in several studies, demonstrating its potent effects on nematode mortality and physiology. The following tables summarize key findings from published research.

Table 1: Nematicidal Efficacy of this compound against Heterodera glycines (Soybean Cyst Nematode) Second-Stage Juveniles (J2) [5]

| This compound Concentration (mg/L) | Mortality Rate (%) after 12 hours |

| 2.18 | 13.43 |

| 3.44 | 48.39 |

| 5.45 | 66.82 |

| 8.61 | 79.77 |

| 13.62 | 86.35 |

Table 2: Lethal Concentration (LC) Values of this compound for Heterodera glycines J2 [5]

| Exposure Time (hours) | LC50 (mg/L) | LC90 (mg/L) |

| 4 | 3912.59 | 941773.86 |

| 6 | 133.45 | 11438.93 |

| 8 | 21.65 | 711.94 |

| 10 | 7.23 | 111.45 |

| 12 | 3.65 | 39.23 |

Table 3: Effect of this compound on Acetylcholinesterase (AChE) Activity in Caenorhabditis elegans [6][7]

| This compound Concentration (mg/L) | Observation |

| 0.1 | Significantly inhibited the activity of acetylcholinesterase (p < 0.01). |

| 1 | Resulted in a fair increase in reactive oxygen species (ROS) production and lipofuscin accumulation. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of this compound's mode of action.

Nematode Mortality Assay (adapted from Zou et al., 2011 as cited in Li et al., 2019)[5]

This protocol details the in vitro assessment of this compound's direct toxic effects on nematode viability.

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted with sterile water to achieve the desired final concentrations. A control solution containing the same concentration of the solvent without this compound is also prepared.

-

Nematode Suspension: Second-stage juveniles (J2) of the target nematode species are collected and suspended in sterile water. The density of the nematode suspension is adjusted to a known concentration (e.g., 100-200 J2s per 10 µL).

-

Exposure: In a multi-well plate, a specific volume of the nematode suspension is added to each well. An equal volume of the corresponding this compound dilution or control solution is then added to the wells.

-

Incubation: The plates are incubated at a constant temperature (e.g., 25°C) for a defined period (e.g., 12, 24, 48 hours).

-

Mortality Assessment: After the incubation period, the nematodes in each well are observed under an inverted microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

-

Data Analysis: The number of dead and live nematodes in each well is counted, and the mortality rate is calculated for each concentration. The data can be used to determine LC50 and LC90 values.

Acetylcholinesterase (AChE) Activity Assay (adapted from Wang et al., 2022)[6]

This protocol outlines the measurement of AChE activity in nematodes exposed to this compound, based on the Ellman method.

-

Nematode Exposure and Homogenization: C. elegans are exposed to various concentrations of this compound in a liquid culture for a specified duration. After exposure, the nematodes are collected, washed, and homogenized in a cold phosphate buffer (e.g., pH 7.4) containing a detergent like Triton X-100 to lyse the cells and release the enzymes. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the AChE is collected.

-

Protein Quantification: The total protein concentration in the supernatant is determined using a standard method, such as the Bradford assay, to normalize the AChE activity.

-

Enzyme Reaction: The assay is performed in a 96-well plate. The reaction mixture in each well contains the nematode homogenate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a buffer.

-

Initiation of Reaction: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

-

Spectrophotometric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured kinetically by recording the absorbance at 412 nm over time using a microplate reader.

-

Calculation of AChE Activity: The change in absorbance per minute is used to calculate the AChE activity, which is typically expressed as units of enzyme activity per milligram of protein.

Visualizing the Molecular Onslaught

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows central to understanding this compound's mode of action.

Caption: A diagram of a typical nematode cholinergic synapse.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Caption: Workflow for key experimental assays.

Conclusion

This compound's potent nematicidal activity is unequivocally linked to its role as an irreversible inhibitor of acetylcholinesterase in the nematode nervous system. The accumulation of acetylcholine at the neuromuscular junction leads to a cascade of events culminating in paralysis and death. The quantitative data presented underscore the dose-dependent and time-dependent efficacy of this compound. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of its mode of action and to explore potential avenues for the development of novel, highly targeted nematicidal agents. The visualization of the cholinergic synapse and the mechanism of AChE inhibition provides a clear conceptual framework for understanding this critical aspect of neurotoxicology. This comprehensive guide serves as a valuable resource for professionals dedicated to advancing the science of nematode control and crop protection.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. This compound (Ref: IKI 1145) [sitem.herts.ac.uk]

- 3. This compound | C9H18NO3PS2 | CID 91758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound exposure induces oxidative stress, nerve damage, and reproductive disorders in nontarget nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Fosthiazate on Non-Target Soil Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate, an organothiophosphate nematicide, is instrumental in managing plant-parasitic nematodes in various agricultural systems. Its application, however, raises pertinent questions regarding its ecotoxicological footprint, particularly its effects on the vast and complex communities of non-target soil microorganisms. These microorganisms are the bedrock of soil health, driving essential processes such as nutrient cycling, organic matter decomposition, and the suppression of soil-borne pathogens. Understanding the interaction between this compound and these microbial communities is paramount for sustainable agricultural practices and for the development of environmentally benign crop protection strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the effects of this compound on non-target soil microorganisms, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and professionals in the field.

Data Presentation: Quantitative Effects of this compound

The persistence and impact of this compound in the soil are influenced by a combination of soil physicochemical properties and microbial activity. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Half-life (DT50) of this compound in Soil

| Soil Condition | pH | Organic Matter Content | Half-life (days) | Sterilization | Reference |

| Acidic Soil | <6 | Low | 53.3 - 57.7 | Non-sterile | [1][2] |

| Neutral to Alkaline Soil | >7 | - | 14.1 - 20.7 | Non-sterile | [1][2] |

| Various US Soils | - | Increasing | Increased persistence | Non-sterile | [3][4][5] |

| Various US Soils | - | - | 15 - 45 | Non-sterile | [3][4][5] |

| Various US Soils | - | - | 30 - 90 | Sterile | [3][4][5] |

| Typical Lab Conditions | - | - | 26.8 | Aerobic | [6] |

Table 2: Effects of this compound on Soil Microbial Community Composition

| Microbial Group | Effect | Method | Reference |

| Overall Microbial Community | Mild changes | PLFA | [7][8] |

| Fungi and Gram-negative bacteria | No significant changes in laboratory study | PLFA | [8] |

| Firmicutes (Phylum) | Higher differential enrichment in treated soil | Metagenomics | [9][10] |

| Bacillus (Genus) | Higher differential enrichment in treated soil | Metagenomics | [9][10] |

Table 3: Documented this compound-Degrading Microorganisms

| Microorganism | Degradation Capacity | DT50 (in liquid culture) | Reference |

| Variovorax boronicumulans | Degrades up to 100 mg/L | 11.2 days | [3][11] |

| Variovorax boronicumulans | Reduced capacity at 500 mg/L | 20 days | [3][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used to assess the effects of this compound on soil microorganisms.

Phospholipid Fatty Acid (PLFA) Analysis

Phospholipid fatty acid (PLFA) analysis is a widely used method to characterize the composition of microbial communities in soil. The protocol generally involves the following steps:

-

Lipid Extraction: Lipids are extracted from freeze-dried soil samples using a single-phase solvent mixture, typically chloroform, methanol, and a buffer.

-

Fractionation: The extracted lipids are fractionated on a silica-bonded phase column to separate neutral lipids, glycolipids, and polar lipids (containing phospholipids).

-

Methanolysis: The polar lipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids in the phospholipids into fatty acid methyl esters (FAMEs).

-

Quantification and Identification: The resulting FAMEs are identified and quantified using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). Specific FAMEs serve as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).

Metagenomic Analysis of Soil

Metagenomic analysis provides insights into the taxonomic and functional diversity of the entire microbial community in a soil sample. A typical workflow includes:

-

DNA Extraction: Total microbial DNA is extracted from soil samples using commercially available kits designed to handle inhibitors like humic substances.

-

Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.

-

Sequencing: The DNA library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis: The sequencing reads are processed to remove low-quality sequences and adapters. The remaining reads are then used for:

-

Taxonomic Profiling: Assigning reads to taxonomic groups by comparing them to reference databases (e.g., 16S rRNA gene for bacteria, ITS for fungi).

-

Functional Profiling: Identifying genes and predicting metabolic pathways present in the microbial community.

-

Mandatory Visualizations

Logical Workflow for Assessing this compound's Impact

Caption: Experimental workflow for studying this compound's effects.

This compound Degradation: Microbial and Abiotic Factors

Caption: Factors influencing this compound degradation in soil.

Discussion and Future Directions

The available evidence suggests that this compound, at recommended application rates, has a relatively transient and mild impact on the overall structure of the soil microbial community. However, specific microbial populations can be affected, with studies indicating an enrichment of certain bacterial groups like Firmicutes and Bacillus in this compound-treated soils. The degradation of this compound is a key process mediated by both biotic and abiotic factors. Microbial degradation is significant, as evidenced by the prolonged half-life of this compound in sterilized soil. The isolation of bacteria such as Variovorax boronicumulans capable of degrading this compound opens avenues for bioremediation strategies.

A significant knowledge gap remains concerning the specific effects of this compound on soil enzyme activities. While general trends for pesticides suggest potential for both inhibition and stimulation of enzymes like dehydrogenase, phosphatase, and urease, quantitative data specific to this compound is lacking. Future research should focus on:

-

Quantitative analysis of soil enzyme activities following this compound application under various soil conditions.

-

Elucidation of the complete metabolic pathway of this compound degradation in key microbial species, including the identification of the genes and enzymes involved.

-

Long-term field studies to assess the chronic effects of repeated this compound application on microbial community resilience and key soil functions.

-

Investigating the impact of this compound on the soil food web , including protozoa and microfauna, which are integral to nutrient cycling.

By addressing these research questions, a more holistic understanding of the environmental fate and non-target effects of this compound can be achieved, paving the way for its judicious use in agriculture and the development of more sustainable pest management practices.

References

- 1. 5.4. Phospholipid Fatty Acid (PLFA) Analysis [bio-protocol.org]

- 2. microbe.com [microbe.com]

- 3. Isolation and characterization of soil bacteria able to rapidly degrade the organophosphorus nematicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of soil physicochemical and biological properties on the degradation and adsorption of the nematicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipid fatty acid (PLFA) analysis [bio-protocol.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Fosthiazate: A Comprehensive Toxicological Profile in Mammalian Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate, an organophosphate nematicide and insecticide, is primarily used in agriculture to control a range of soil-dwelling nematodes and insects. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This in-depth technical guide provides a comprehensive overview of the toxicological profile of this compound in various mammalian models, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as its genotoxic, reproductive, developmental, and neurotoxic potential. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Executive Summary of Toxicological Endpoints

The toxicological effects of this compound are primarily linked to its potent cholinesterase-inhibiting properties. The major adverse effects observed in mammalian studies include inhibition of red blood cell and brain acetylcholinesterase activity, cytoplasmic vacuolation of the adrenocortical zona fasciculata, and anemia. Females appear to be more susceptible to cholinesterase inhibition than males in rat studies. This compound has not been found to be carcinogenic or teratogenic in the studies evaluated.

Acute Toxicity

This compound exhibits high acute toxicity via the oral route and moderate toxicity via the dermal and inhalation routes.

Table 1: Acute Toxicity of this compound

| Test Type | Species | Route | LD50/LC50 | Reference |

| Oral LD50 | Rat | Oral | 3.6 - 7.5 mg/kg bw | |

| Dermal LD50 | Rat | Dermal | 188 - 449 mg/kg bw | |

| Inhalation LC50 | Rat | Inhalation (4h) | 0.059 - 0.169 mg/L |

Experimental Protocols: Acute Toxicity Studies

-

Oral LD50 in Rats:

-

Test Guideline: OECD 401 (or equivalent).

-

Animals: Young adult Wistar rats (5/sex/group).

-

Administration: Single oral gavage dose.

-

Dose Levels: A range of doses to determine the lethal dose for 50% of the animals.

-

Observation Period: 14 days.

-

Endpoints: Clinical signs of toxicity (including cholinergic signs such as tremors, salivation, and lacrimation), mortality, body weight changes, and gross necropsy.

-

Subchronic Toxicity

Repeated oral administration of this compound in 90-day studies in rats and dogs has been conducted to determine its subchronic toxicity.

Table 2: Subchronic Oral Toxicity of this compound

| Species | Study Duration | NOAEL | LOAEL | Key Findings |

| Rat | 90-day | 0.1 mg/kg bw/day | 0.5 mg/kg bw/day | Inhibition of brain and erythrocyte AChE activity. |

| Dog | 1-year | 0.05 mg/kg bw/day | 0.25 mg/kg bw/day | Inhibition of brain and erythrocyte AChE activity. |

Experimental Protocols: 90-Day Oral Toxicity Study in Rats

-

Test Guideline: OECD 408.

-

Animals: Wistar rats (10/sex/group).

-

Administration: Daily oral gavage for 90 days.

-

Dose Levels: 0, 0.1, 0.5, and 2.5 mg/kg bw/day.

-

Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry (including plasma, erythrocyte, and brain AChE activity), urinalysis, organ weights, and histopathology.

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been evaluated in a combined chronic toxicity and carcinogenicity study in rats.

Table 3: Chronic Toxicity and Carcinogenicity of this compound

| Species | Study Duration | NOAEL | LOAEL | Key Findings |

| Rat | 2-year | 0.205 mg/kg bw/day | - | Inhibition of acetylcholinesterase activity. No evidence of carcinogenicity.[1] |

Experimental Protocols: Combined Chronic Toxicity/Carcinogenicity Study in Rats

-

Test Guideline: OECD 453.

-

Animals: Wistar rats (50/sex/group).

-

Administration: Dietary administration for 104 weeks.

-

Dose Levels: Concentrations in the diet corresponding to different mg/kg bw/day doses.

-

Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry (including AChE activity), urinalysis, organ weights, gross pathology, and comprehensive histopathology.

Genotoxicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays.

Table 4: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | With and without S9 | Negative |

| In vitro Chromosome Aberration Test | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative |

Experimental Protocols: Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Test Guideline: OECD 471.

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

-

Procedure: Plate incorporation method with and without Aroclor 1254-induced rat liver S9 fraction for metabolic activation.

-

-

In vitro Chromosome Aberration Test:

-

Test Guideline: OECD 473.

-

Test System: Chinese Hamster Ovary (CHO) cells.

-

Procedure: Cells were exposed to this compound with and without S9 metabolic activation, followed by metaphase analysis for chromosomal aberrations.

-

-

In vivo Micronucleus Test:

-

Test Guideline: OECD 474.

-

Test System: Male and female mice.

-

Procedure: Animals were administered this compound by oral gavage. Bone marrow was collected at 24 and 48 hours post-dosing to assess the frequency of micronucleated polychromatic erythrocytes.

-

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development have been investigated in a two-generation study in rats and a developmental toxicity study in rabbits.

Table 5: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | Parental NOAEL | Offspring NOAEL | Developmental NOAEL | Key Findings |

| Rat | 2-Generation Reproduction | 0.25 mg/kg bw/day | 0.25 mg/kg bw/day | - | Disturbance of estrous cyclicity, prolonged mating and gestation periods at higher doses.[1] |

| Rabbit | Developmental Toxicity | 0.3 mg/kg bw/day (maternal) | - | 1 mg/kg bw/day | No teratogenic effects observed. |

Experimental Protocols:

-

Two-Generation Reproductive Toxicity Study in Rats:

-

Test Guideline: OECD 416.

-

Animals: Wistar rats.

-

Administration: Dietary administration to F0 and F1 generations.

-

Endpoints: Parental clinical signs, body weight, food consumption, reproductive performance (mating, fertility, gestation, parturition, lactation), and offspring viability, growth, and development.

-

-

Developmental Toxicity Study in Rabbits:

-

Test Guideline: OECD 414.

-

Animals: Pregnant New Zealand White rabbits.

-

Administration: Oral gavage during organogenesis (gestation days 6-18).

-

Endpoints: Maternal clinical signs, body weight, food consumption, and detailed examination of fetuses for external, visceral, and skeletal abnormalities.

-

Neurotoxicity

As an organophosphate, the primary neurotoxic effect of this compound is the inhibition of acetylcholinesterase. Specific studies have also been conducted to assess the potential for delayed neurotoxicity.

Table 6: Neurotoxicity of this compound

| Species | Study Type | NOAEL | Key Findings |

| Hen | Acute Delayed Neurotoxicity | 37.5 mg/kg bw | No clinical or histopathological signs of delayed neurotoxicity. |

Experimental Protocols: Acute Delayed Neurotoxicity Study in Hens

-

Test Guideline: OECD 418.

-

Animals: Adult domestic hens.

-

Administration: Single oral dose.

-

Observation Period: 21 days.

-

Endpoints: Clinical observations for ataxia and paralysis, and histopathological examination of the brain, spinal cord, and peripheral nerves.

Metabolism and Toxicokinetics

This compound is readily absorbed, metabolized, and excreted in rats. The primary routes of metabolism are oxidation and hydrolysis.

Signaling Pathways and Experimental Workflows

References

Methodological & Application

Application Note: Determination of Fosthiazate Residues in Soil by High-Performance Liquid Chromatography with UV Detection

Introduction

Fosthiazate is an organophosphate nematicide used to control a variety of plant-parasitic nematodes in agriculture. Its persistence and potential for environmental contamination necessitate reliable and sensitive analytical methods for monitoring its residues in soil. This application note details a validated method for the quantitative determination of this compound residues in soil samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described protocol, including sample extraction, cleanup, and chromatographic analysis, is robust, accurate, and suitable for routine environmental monitoring.

Principle

This method involves the extraction of this compound from soil samples using a methanol-water solution. The resulting extract is then cleaned up using solid-phase extraction (SPE) with C18 cartridges to remove interfering matrix components. The purified extract is analyzed by reversed-phase HPLC with UV detection for the quantification of this compound.

Experimental Protocols

1. Reagents and Materials

-

This compound analytical standard (purity > 98%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Ethyl acetate (analytical grade)

-

Acetone (analytical grade)[1]

-

Dimethyl phthalate (internal standard, optional)[1]

-

0.45 µm PTFE syringe filters[1]

-

Volumetric flasks, pipettes, and other standard laboratory glassware

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Rotary evaporator or nitrogen evaporator.

-

Ultrasonic bath.[1]

-

Analytical balance.

3. Sample Preparation and Extraction

-

Soil Sampling: Collect representative soil samples from the field of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove stones and debris.

-

Extraction:

4. Solid-Phase Extraction (SPE) Cleanup

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[3]

-

Sample Loading: Load the filtered soil extract onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elution: Elute the retained this compound from the cartridge with 5 mL of ethyl acetate.[2][3]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase. Filter the reconstituted sample through a 0.45 µm PTFE syringe filter before injection into the HPLC system.[1]

5. HPLC-UV Analysis

-

HPLC Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for best separation, a starting point could be Acetonitrile:Water (60:40, v/v).

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

6. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the limit of quantification (LOQ) to a level that brackets the expected sample concentrations. Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters for this compound in Soil

| Parameter | Result | Reference |

| Linearity (Concentration Range) | 0.02 to 5.0 mg/kg | [2][3][4] |

| Correlation Coefficient (r²) | > 0.99 | [8] |

| Limit of Detection (LOD) | 0.005 mg/kg | [2][3][4] |

| Limit of Quantification (LOQ) | 0.02 mg/kg | [9] |

| Average Recovery | > 87% | [2][3][4] |

| Precision (RSD) | < 11% | [2][3][4] |

Visualizations

The HPLC-UV method described in this application note is a reliable and validated procedure for the determination of this compound residues in soil. The method exhibits good recovery, precision, and a low limit of detection, making it suitable for routine monitoring and environmental risk assessment studies.

References

- 1. cipac.org [cipac.org]

- 2. Liquid chromatographic determination of this compound residues in environmental samples and application of the method to a this compound field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Residue analysis of this compound in cucumber and soil by QuEChERS and GC-MS | Semantic Scholar [semanticscholar.org]

Application Note: Determination of Fosthiazate Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosthiazate is an organophosphorus nematicide and insecticide used to control a variety of soil-dwelling nematodes and insects in crops such as tomatoes and cucumbers.[1][2] Due to its potential toxicity, monitoring its residue levels in environmental and food samples is crucial for ensuring consumer safety and environmental protection. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective analytical technique for the determination of this compound.[1][3] Its high sensitivity and selectivity make it ideal for identifying and quantifying trace levels of pesticide residues in complex matrices.[4]

This application note provides detailed protocols for the extraction of this compound from water, soil, and cucumber samples, followed by analysis using GC-MS. The methodologies are based on established techniques such as Solid-Phase Extraction (SPE) for water samples and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method for solid matrices.[1][3]

Principle

The analytical method involves extracting this compound from the sample matrix, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into the GC-MS system. In the gas chromatograph, this compound is separated from other components based on its volatility and interaction with the stationary phase of the analytical column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity by monitoring specific ions characteristic of this compound.[3]

Experimental Protocols

Protocol 1: this compound Analysis in Water Samples via SPE

This protocol is adapted for the extraction and concentration of this compound from water samples.[3]

1. Materials and Reagents:

-

This compound analytical standard

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

C18 Solid-Phase Extraction (SPE) cartridges

-

0.45 µm cellulose filters

-

Glass vials

-

Nitrogen evaporator

2. Sample Preparation and Extraction:

-

Filter the water sample (e.g., 100 mL) through a 0.45 µm cellulose filter to remove particulate matter.[3]

-

Add 1 mL of methanol to the filtered water sample.[3]

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Load the water sample onto the conditioned C18 cartridge at a flow rate of approximately 1.5 mL/min.[3]

-

After loading, dry the cartridge.

-

Elute the retained this compound from the cartridge using a small volume of an appropriate solvent, such as 1 mL of methanol or 5 mL of dichloromethane.[3][5]

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.[5]

-

Reconstitute the residue in a known volume (e.g., 0.5 mL) of methanol or dichloromethane for GC-MS analysis.[3][5]

Protocol 2: this compound Analysis in Soil and Cucumber via QuEChERS

This protocol is based on the QuEChERS method for extracting this compound from solid matrices like soil and cucumber.[1]

1. Materials and Reagents:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

-

Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate

-

Centrifuge and centrifuge tubes (50 mL)

-

Homogenizer

2. Sample Preparation and Extraction:

-

Homogenize a representative sample (e.g., 10 g) of cucumber or soil.[6]

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.[6]

-